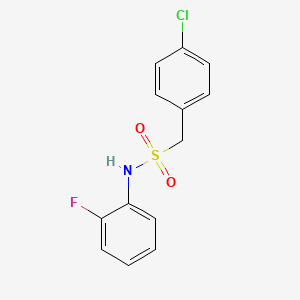![molecular formula C23H15ClO5S B5172514 2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B5172514.png)
2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate, also known as NBD-Cl, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. NBD-Cl is a fluorescent reagent that is commonly used in biochemical and physiological studies to label proteins, lipids, and nucleic acids.
科学的研究の応用
2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate is widely used in scientific research as a fluorescent probe for labeling biomolecules. It can be used to label proteins by reacting with amino groups or cysteine residues. 2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate can also label lipids by reacting with the hydroxyl group of glycerol. In addition, 2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate can label nucleic acids by reacting with the phosphate group of DNA or RNA.
作用機序
2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate works by forming a covalent bond with the target biomolecule. The fluorescent properties of 2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate allow for the visualization and quantification of the labeled biomolecule. The fluorescence intensity of 2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate can be measured using a fluorometer or a confocal microscope.
Biochemical and Physiological Effects:
2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate labeling has been shown to have minimal effects on the biochemical and physiological properties of the labeled biomolecule. However, it is important to note that excessive labeling can lead to changes in the properties of the biomolecule.
実験室実験の利点と制限
The advantages of using 2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate in lab experiments include its high sensitivity, specificity, and ease of use. 2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate labeling can be performed in a variety of buffers and conditions, making it a versatile tool for studying biomolecules. However, the limitations of 2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate include its potential for interfering with the function of the labeled biomolecule and its tendency to form aggregates at high concentrations.
将来の方向性
Future research on 2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate could focus on developing new labeling strategies that minimize interference with the function of the labeled biomolecule. Additionally, research could focus on developing new fluorescent probes that have improved properties compared to 2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate. Finally, research could focus on applying 2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate labeling to new areas of scientific research, such as drug discovery and development.
合成法
2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate can be synthesized by reacting 2-naphthol with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields 2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate as a yellow powder with a melting point of 175-177°C. The purity of 2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate can be determined by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
特性
IUPAC Name |
naphthalen-2-yl 2-(4-chlorophenyl)sulfonyloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClO5S/c24-18-10-13-20(14-11-18)30(26,27)29-22-8-4-3-7-21(22)23(25)28-19-12-9-16-5-1-2-6-17(16)15-19/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFTXYRHFLCXBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=CC=C3OS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

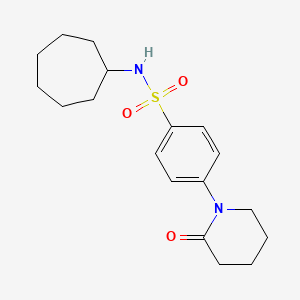
![N-{2-chloro-5-[(4-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B5172446.png)
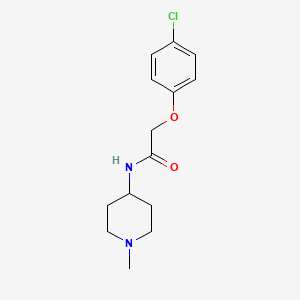
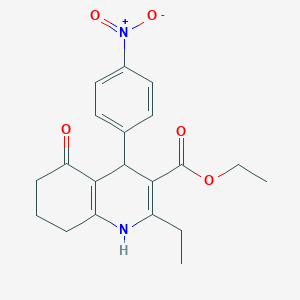
![4-fluoro-N-(2-furylmethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5172472.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5172478.png)
![N-[4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide](/img/structure/B5172485.png)
![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B5172486.png)
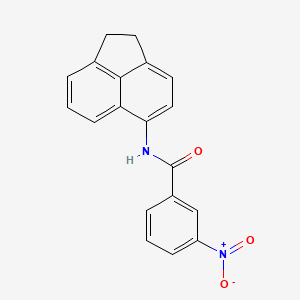
![4-methyl-3-[({[(4-methylphenoxy)acetyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5172498.png)
![4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-1-(4-ethylphenyl)-3,5-pyrazolidinedione](/img/structure/B5172505.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(3-methyl-1H-pyrazol-5-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5172509.png)
![1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5172521.png)
